Antibacterial agent 70, also known as antibiotic compound no. 70, is a novel antibiotic produced by the actinomycete strain Streptomyces sp. IMV-70, isolated from the soils of Kazakhstan. This compound exhibits significant antibacterial activity against various pathogens, including Staphylococcus aureus and Bacillus subtilis. The primary component of this antibiotic is identified as antibiotic 70-A, which is chemically similar to etamycin A, while two other components, 70-B and 70-C, are newly characterized antibiotics with no prior documentation .
The antibiotic was derived from the fermentation process involving the actinomycete strain Streptomyces sp. IMV-70. This strain was isolated during a screening process at the Institute of Microbiology and Virology in Kazakhstan, where researchers aimed to discover potent antimicrobial agents from natural sources .
Antibacterial agent 70 is classified as a natural antibiotic due to its origin from microbial fermentation. It falls under the category of polypeptide antibiotics, which are known for their ability to inhibit bacterial growth through various mechanisms . Antibiotics can be further classified based on their chemical structure, mechanism of action, and spectrum of activity .
The synthesis of antibacterial agent 70 involves the fermentation of Streptomyces sp. IMV-70 in optimal growth media that includes yeast extract and corn extract. The fermentation is typically conducted in Erlenmeyer flasks at a temperature of approximately 28°C for about 96 hours using a rotary shaker .
After fermentation, the antibiotic is extracted from the culture broth using organic solvents such as ethyl acetate. The purification process employs techniques like high-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), and column chromatography to isolate individual components of the antibiotic . The flowchart for extraction and purification details various steps including solvent extraction and sequential elution with different organic solvents .
The primary chemical reactions involved in the synthesis of antibacterial agent 70 include biosynthetic pathways within Streptomyces sp. IMV-70 that lead to the production of peptide chains and subsequent modifications that yield active antibiotic forms .
The fermentation conditions significantly influence the yield and potency of the antibiotic produced. For instance, adding trace elements like cobalt chloride and zinc sulfate enhances production efficiency. The interactions between various media components and microbial metabolism are crucial for optimizing antibiotic synthesis .
Antibacterial agent 70 operates primarily by inhibiting bacterial protein synthesis and disrupting cellular processes essential for bacterial growth and reproduction. This mechanism is common among polypeptide antibiotics, which often target ribosomal functions or cell membrane integrity .
The minimum inhibitory concentration (MIC) for antibacterial agent 70 against key test organisms ranges from 0.25 to 0.05 micrograms per milliliter, indicating its potent efficacy against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Antibacterial agent 70 is typically presented as a crystalline powder following purification processes. Its solubility profile indicates that it dissolves well in organic solvents used during extraction but may exhibit limited solubility in water.
The chemical stability of antibacterial agent 70 under various pH conditions has been studied, revealing optimal stability at slightly alkaline pH levels (7.4 - 7.6). Its activity diminishes significantly under extreme acidic or basic conditions .
Antibacterial agent 70 has potential applications in clinical settings due to its effectiveness against resistant strains of bacteria. It can be utilized in treating infections caused by gram-positive bacteria, particularly those associated with biofilms or chronic infections where traditional antibiotics may fail . Additionally, ongoing research aims to explore its use in combination therapies to enhance efficacy against multidrug-resistant organisms.
Antibacterial Agent 70 (hereafter "Agent 70") is synthesized via a multi-step strategy that integrates 4-aminoquinoline and isatin pharmacophores through a hydrazone linker. The synthesis begins with the condensation of 4,7-dichloroquinoline and methyl 4-aminobenzoate in ethanol under acidic catalysis (p-toluenesulfonic acid) at 80°C for 48 hours, yielding the intermediate LN-1 with quantitative efficiency [1]. Subsequent hydrazinolysis of LN-1 with hydrazine hydrate at 80°C for 24 hours generates the key hydrazide intermediate LN-2 (4-((7-chloroquinolin-4-yl)amino)benzohydrazide) [1]. The final step involves Schiff base formation, where LN-2 reacts with substituted benzaldehydes (3a–w) or isatin derivatives under reflux conditions in ethanol. This yields two series:
Table 1: Key Intermediates in Agent 70 Synthesis
| Intermediate | Chemical Name | Role in Synthesis |
|---|---|---|
| LN-1 | Methyl 4-((7-chloroquinolin-4-yl)amino)benzoate | Quinoline-benzoate conjugate |
| LN-2 | 4-((7-Chloroquinolin-4-yl)amino)benzohydrazide | Hydrazide nucleophile for Schiff base formation |
| HD6 | (E)-N'-(4-hydroxy-3-methoxybenzylidene)-4-((7-chloroquinolin-4-yl)amino)benzohydrazide | Agent 70 (optimized structure) |
Characterization employs multispectroscopic techniques:
The 4-aminoquinoline moiety is indispensable for antibacterial activity. Removal or replacement (e.g., with acridine) diminishes activity against Gram-positive and Gram-negative pathogens. The chlorine at C-7 enhances:
The –NH–N=CH– linker provides conformational flexibility essential for target binding:
Table 2: SAR Analysis of HD-Series Hybrids
| Structural Feature | Activity Trend | Optimal Substituent |
|---|---|---|
| C-7 quinoline substitution | Cl > Br > H (Cl enhances lipophilicity & target affinity) | Chlorine |
| Hydrazone aryl position | 3,4-diOH > 4-OH > 4-NO₂ > unsubstituted (H-bond donors critical) | 3-methoxy-4-hydroxy |
| Isatin modification (HS) | N-alkylisatin > unsubstituted isatin (Lipophilic groups improve penetration) | N-methylisatin (HS8) |
Agent 70 (HD6) binds the P. aeruginosa biofilm-forming protein (PDB ID: 7C7U) via:
Table 3: Antibacterial Activity Profile of Agent 70
| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) | Synergy with Ciprofloxacin (FICI) |
|---|---|---|---|
| Bacillus subtilis | 8 | 8 | 0.5 (additive) |
| Staphylococcus aureus | 32 | 64 | 0.75 (additive) |
| Pseudomonas aeruginosa | 128 | >256 | 0.375 (synergistic) |
| Enterococcus faecium | 256 | >256 | Not tested |
Key hurdles include:
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5